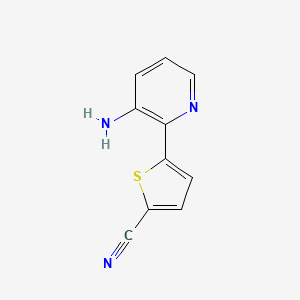

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile

Description

Properties

IUPAC Name |

5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-6-7-3-4-9(14-7)10-8(12)2-1-5-13-10/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOOLMUSOPTXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(S2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Synthesis

The most common and efficient synthetic route to 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile involves a palladium-catalyzed cross-coupling reaction. This method typically condenses 3-aminopyridine with a thiophene-2-carbonitrile derivative.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

- Base: Potassium carbonate (K2CO3)

- Solvent: Dimethylformamide (DMF)

- Temperature: Elevated temperatures (generally 80–120 °C)

- Time: Several hours until completion

The reaction proceeds via oxidative addition of the thiophene-2-carbonitrile halide to the Pd(0) catalyst, followed by transmetallation with the 3-aminopyridine and reductive elimination to form the C-C bond linking the heterocycles.

For scale-up, continuous flow reactors and automated systems are employed to optimize yield and reproducibility, adjusting parameters such as temperature, catalyst loading, and pressure to enhance efficiency.

Michael-Type Addition and Intramolecular Cyclization (Related Thiophene Carbonitrile Syntheses)

While direct preparation of this compound is most commonly achieved by cross-coupling, related synthetic strategies for thiophene carbonitriles provide valuable mechanistic insights and alternative routes.

- Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization.

- Reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone under base catalysis.

- Base catalysts such as KOH or Na2CO3 in alcoholic solvents (ethanol, methanol).

- Mild to moderate heating (25–50 °C).

- Reaction times vary from 30 minutes to several hours.

These methods yield dihydrothiophene carbonitrile derivatives in moderate to good yields (38–69%). Purification is typically achieved by recrystallization from ethanol-acetone mixtures.

Detailed Experimental Procedures from Literature

| Entry | Reaction Type | Reagents | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | KOH-catalyzed condensation | Aldehydes + Cyanothioacetamide + α-thiocyanatoacetophenone | KOH (10% aq) | Ethanol | 25 °C | 38–69 | Stirring for 0.5 h, precipitation of product |

| 2 | Na2CO3-catalyzed reaction | Thioacrylamides + α-thiocyanatoacetophenone | Na2CO3 (10% aq) | Alcohol (EtOH or MeOH) | 40–50 °C | 40–60 | CO2 evolution observed, longer reaction times (~72 h) |

| 3 | Pd-catalyzed cross-coupling | 3-Aminopyridine + Thiophene-2-carbonitrile derivative | Pd(PPh3)4, K2CO3 | DMF | 80–120 °C | High (optimized conditions) | Industrial scale-up possible with flow reactors |

Quantum Chemical and Mechanistic Studies

Recent density functional theory (DFT) studies have elucidated the mechanism of base-catalyzed cyclization reactions in related thiophene carbonitrile syntheses. These studies indicate:

- Formation of Michael adducts as key intermediates.

- Intramolecular cyclization proceeds via either SN2 substitution on the thiocyanate group or nucleophilic addition followed by elimination.

- The stereochemistry of intermediates influences the pathway and product distribution.

This mechanistic understanding supports the design of more efficient synthetic routes and helps optimize reaction conditions to maximize yield and selectivity.

Summary of Advantages and Considerations

| Feature | Description |

|---|---|

| Mild Reaction Conditions | Many syntheses proceed under mild base catalysis at moderate temperatures. |

| Catalyst Efficiency | Pd-catalyzed cross-coupling offers high selectivity and yield but requires expensive catalysts. |

| Atom Economy | Base-catalyzed methods avoid toxic or foul-smelling byproducts, enhancing atom economy. |

| Scalability | Industrial methods leverage continuous flow and automation for large-scale synthesis. |

| Purification | Products are typically isolated by filtration and recrystallization, yielding high purity compounds. |

Chemical Reactions Analysis

Types of Reactions

The compound participates in several reaction types due to its functional groups:

Nucleophilic Substitution

-

The amino group on the pyridine ring acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides or acyl chlorides.

-

Example: Reaction with benzoyl chloride forms N-benzoylated derivatives .

Cyclization Reactions

-

Under Mannich-type conditions (HCHO + primary amines), the amino and nitrile groups facilitate cyclization to form fused heterocycles like thieno[2,3-d]pyrimidines .

Oxidation and Reduction

-

Oxidation : The thiophene sulfur atom can be oxidized to sulfoxides or sulfones using agents like H₂O₂ or m-CPBA.

-

Reduction : The nitrile group can be reduced to an amine using LiAlH₄ or catalytic hydrogenation .

Cross-Coupling Reactions

-

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) may occur at the thiophene ring’s α-position, though direct evidence for this compound is limited.

Common Reagents and Conditions

Key reagents and conditions for its transformations are summarized below:

Major Products Formed

Reactions yield structurally diverse products:

Cyclization Products

-

Reaction with HCHO and methylamine produces 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles (Figure 1) . These compounds exhibit fused pyrimidine-thiophene cores, which are pharmacologically relevant.

Substitution Products

-

N-Acylation generates 5-(3-benzamidopyridin-2-yl)thiophene-2-carbonitrile , confirmed via ¹H NMR and mass spectrometry .

Oxidation/Reduction Products

-

Sulfur oxidation yields sulfoxides (e.g., 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile 1-oxide ) or sulfones.

-

Nitrile reduction produces 5-(3-aminopyridin-2-yl)thiophene-2-methylamine .

Cyclization Pathway (Mannich-Type Reaction)

-

Imine Formation : The primary amine reacts with HCHO to generate an imine intermediate.

-

Nucleophilic Attack : The amino group on the pyridine ring attacks the electrophilic carbon of the imine.

-

Ring Closure : Intramolecular cyclization occurs, forming a six-membered pyrimidine ring fused to the thiophene .

Oxidation Mechanism

-

m-CPBA donates an oxygen atom to the thiophene sulfur via a concerted pathway, forming sulfoxides. Further oxidation yields sulfones.

Challenges and Considerations

-

Regioselectivity : Competing reactions at the pyridine’s amino group vs. the thiophene’s α-position require careful optimization.

-

Stability : The nitrile group may hydrolyze under strongly acidic/basic conditions, necessitating pH control.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile exhibits significant antimicrobial and anticancer activities. Research indicates that the compound can inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for developing new therapeutic agents. Its mechanism of action may involve the modulation of specific biological pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

Organic Synthesis

Building Block for Heterocycles

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds. Its unique structure allows for various chemical transformations that can lead to the synthesis of more complex molecules with potential biological activity .

Synthesis of Functional Materials

this compound can be utilized in the synthesis of functional materials, including electrochromic devices and organic photovoltaic cells. The thiophene moiety contributes to the electronic properties necessary for these applications, making it valuable in materials science .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results showed that the compound effectively inhibited cell proliferation through apoptosis induction, highlighting its potential as an anticancer agent.

Case Study 2: Synthesis of New Heterocycles

Research focused on synthesizing new heterocyclic compounds using this compound as a precursor. The study demonstrated that this compound could be transformed into several derivatives with enhanced biological activities, showcasing its utility in drug development.

Data Table: Summary of Applications

| Application Area | Specific Uses | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory | Inhibition of bacterial growth; apoptosis in cancer cells |

| Organic Synthesis | Building block for heterocycles | Formation of complex molecules |

| Materials Science | Electrochromic devices, organic photovoltaic cells | Enhanced electronic properties |

Mechanism of Action

The mechanism of action of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and other interactions with biological molecules, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural Analogues with Arylthio Substituents

Compounds 23c and 23d () share the thiophene-2-carbonitrile core but differ in their 5-position substituents:

- 23c : 5-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)thio)thiophene-2-carbonitrile

- 23d : 5-((3-(Pyrrolidin-1-ylsulfonyl)phenyl)thio)thiophene-2-carbonitrile

Key Differences :

Amino-Methyl Derivatives (REV-ERBα Probes)

Compounds 24–26 () feature amino-methyl groups at position 5 of the thiophene-2-carbonitrile core:

- 24: 5-(((4-Methoxybenzyl)(pyridin-3-ylmethyl)amino)methyl)thiophene-2-carbonitrile

- 25: 5-(((2,5-Difluorobenzyl)(pyridin-3-ylmethyl)amino)methyl)thiophene-2-carbonitrile

- 26: 5-(((2-Fluorobenzyl)(pyridin-3-ylmethyl)amino)methyl)thiophene-2-carbonitrile

Key Differences :

- The amino-methyl derivatives prioritize bulkier substituents for hydrophobic interactions in REV-ERBα binding, whereas the target compound’s pyridine-amino group may favor π-π stacking or hydrogen bonding .

- Fluorine substitutions in 25/26 enhance metabolic stability, a feature absent in the target compound.

Sulfonyl and Sulfoxide Derivatives

Compound 29 () and its oxidized derivative 30 highlight the impact of sulfur oxidation states:

- 29 : 5-((4-(Phenylsulfonyl)phenyl)thio)thiophene-2-carbonitrile

- 30 : Sulfoxide derivative of 29

| Property | 29 | 30 | Target Compound |

|---|---|---|---|

| Sulfur Oxidation State | Sulfone (SO₂) | Sulfoxide (SO) | Not applicable |

| Yield | 36% | Not reported | Not reported |

| ¹H NMR Shifts | δ 7.60–8.07 ppm | Not reported | Not reported |

Key Differences :

Thiophene-Benzothiophene Fused Systems

describes Bzt (benzo[1,2-b;4,3-b']dithiophen-2-carbonitrile) and Tvt ([5-(2-thiophen-2-yl)-vinyl]-thiophene-2-carbonitrile), which expand the π-conjugated system:

Key Differences :

- Bzt and Tvt prioritize extended conjugation for materials science, whereas the target compound’s design is tailored for bioactivity via modular substituents .

Biological Activity

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by various research findings and case studies.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets, such as enzymes and receptors. The compound is believed to exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biochemical pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways that regulate cellular responses.

This compound exhibits several notable biochemical properties:

- Solubility : The compound is soluble in organic solvents, which facilitates its use in various biological assays.

- Stability : It shows stability under physiological conditions, making it suitable for in vivo studies.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against various pathogens, including bacteria and fungi. A study highlighted its inhibitory effects on Staphylococcus epidermidis and Leishmania amazonensis, showcasing its potential as an antimicrobial agent .

Anticancer Properties

The compound has been evaluated for its anticancer activity in vitro. In cell line studies, it exhibited cytotoxic effects against several human cancer types, indicating its potential as a chemotherapeutic agent. For instance, it was found to inhibit cell proliferation in breast and lung cancer cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It modulates inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation .

Case Studies

- In Vitro Cytotoxicity Assays : A series of studies conducted on human cancer cell lines demonstrated the compound's ability to induce apoptosis and inhibit cell growth effectively. These assays revealed a dose-dependent response, where higher concentrations led to increased cytotoxicity .

- Animal Models : In vivo studies using animal models have illustrated the compound's potential therapeutic benefits. For example, administration of this compound resulted in reduced tumor sizes in xenograft models of breast cancer .

Research Findings Summary

Q & A

Q. What are the common synthetic routes for preparing 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile, and how do reaction conditions impact yield?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclization and functional group transformations. Key approaches include:

- Cyclization of malononitrile derivatives : Reacting arylidene malononitrile with sulfur in tetrahydrofuran (THF) at 35°C under sodium bicarbonate catalysis, followed by recrystallization (e.g., ethanol) to isolate the product .

- Chlorination-amination sequences : Chlorination of pyridine precursors with phosphoryl chloride (POCl₃), followed by amination using ammonium acetate to introduce the amino group .

- Gewald reaction adaptations : Using elemental sulfur and sodium bicarbonate to form thiophene cores, with subsequent functionalization .

Critical Parameters : Temperature control (±2°C) during cyclization and stoichiometric precision for chlorination steps are crucial to avoid side products like over-chlorinated derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyridine/thiophene rings) and amine protons (δ 5.0–6.0 ppm, broad singlet). Carbonitrile groups appear at ~115–120 ppm in ¹³C NMR .

- X-ray crystallography : Resolves structural ambiguities, such as bond angles between the pyridine and thiophene rings, and confirms regioselectivity of substituents .

- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S percentages.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?

Methodological Answer: Competing pathways (e.g., over-amination or ring-opening) are minimized by:

- Temperature modulation : Lowering reaction temperatures during amination (e.g., 40–50°C) to reduce byproduct formation .

- Catalyst screening : Testing alternatives to sodium bicarbonate (e.g., triethylamine) for improved selectivity in cyclization steps .

- In situ monitoring : Using thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reagent ratios dynamically .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological applications?

Methodological Answer:

- Functional group substitution : Replacing the 3-aminopyridinyl group with electron-withdrawing groups (e.g., trifluoromethyl) to assess antimicrobial activity changes .

- Crystallographic data correlation : Linking bond distortions (e.g., thiophene-pyridine dihedral angles) to solubility and receptor-binding efficiency .

- Computational modeling : Density functional theory (DFT) calculations to predict electronic effects of substituents on reactivity and stability .

Q. How are impurities or degradation products identified and quantified during stability studies?

Methodological Answer:

- HPLC-MS : Detects trace impurities (e.g., hydrolyzed carbonitrile to carboxylic acid derivatives) with a C18 column and acetonitrile/water gradient .

- Accelerated stability testing : Exposing the compound to 40°C/75% RH for 4 weeks and analyzing degradation via NMR peak integration .

- Forced degradation : Acid/alkali hydrolysis (0.1M HCl/NaOH) to identify labile functional groups (e.g., amine oxidation) .

Q. How do crystallographic data resolve contradictions in proposed molecular structures?

Methodological Answer: Discrepancies between predicted and observed structures (e.g., bond lengths or tautomeric forms) are addressed by:

- Single-crystal X-ray diffraction : Validating the planar geometry of the thiophene-pyridine system and hydrogen-bonding networks involving the amine group .

- Comparative spectroscopy : Aligning NMR coupling constants (e.g., J = 8.7 Hz for aromatic protons) with crystallographic data to confirm regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.